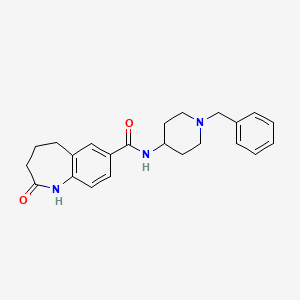![molecular formula C18H16N6S B7499468 4-[4-Methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B7499468.png)
4-[4-Methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-Methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine, commonly known as MPTP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPTP is a triazole-based compound that has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. In
Mécanisme D'action
The exact mechanism of action of MPTP is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in cell growth and inflammation. MPTP has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including DNA topoisomerase II and protein kinase C. Additionally, MPTP has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, through the regulation of NF-κB signaling.
Biochemical and Physiological Effects:
MPTP has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo studies. In cancer cell lines, MPTP has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In animal models of inflammation, MPTP has been shown to reduce the production of inflammatory cytokines and inhibit the infiltration of immune cells into inflamed tissues. Additionally, MPTP has been shown to have antimicrobial effects against various bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPTP is its broad range of biological activities, making it a potential candidate for the treatment of a variety of diseases. Additionally, MPTP has been shown to be relatively non-toxic in animal studies, suggesting that it may have a favorable safety profile. However, one of the main limitations of MPTP is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of MPTP. One area of interest is the development of novel formulations of MPTP that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of MPTP and its potential therapeutic applications in various diseases. Finally, the development of MPTP derivatives with improved potency and selectivity may lead to the development of more effective therapies for a variety of diseases.
Méthodes De Synthèse
MPTP can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitropyridine with 4-pyrazol-1-ylbenzyl mercaptan to yield 4-[4-methyl-5-(4-pyrazol-1-ylbenzylthio)-1,2,4-triazol-3-yl]pyridine. This compound can then be further reacted with sodium hydride and methyl iodide to yield the final product, 4-[4-methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine.
Applications De Recherche Scientifique
MPTP has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and infectious diseases. In cancer research, MPTP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MPTP has also been shown to exhibit potent anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, MPTP has been shown to have antimicrobial properties, making it a potential candidate for the treatment of infectious diseases.
Propriétés
IUPAC Name |
4-[4-methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S/c1-23-17(15-7-10-19-11-8-15)21-22-18(23)25-13-14-3-5-16(6-4-14)24-12-2-9-20-24/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPAFWIYVKNQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)N3C=CC=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[3-(2,2-dimethylpropanoylamino)propanoyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499391.png)
![2-methyl-N-[1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-yl]benzamide](/img/structure/B7499398.png)
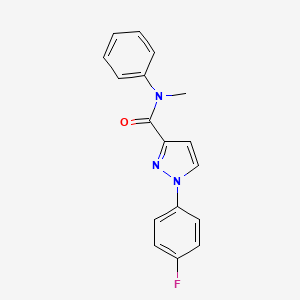
![ethyl 4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B7499414.png)
![2-methyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499419.png)
![2-methyl-N-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499423.png)
![2-methyl-N-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499431.png)
![1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone](/img/structure/B7499433.png)
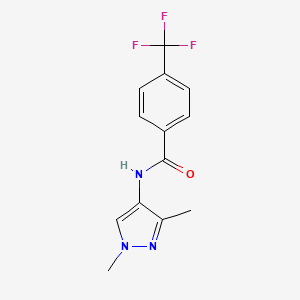
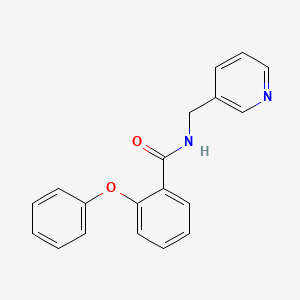
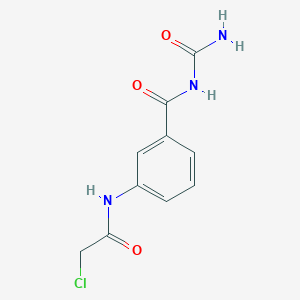
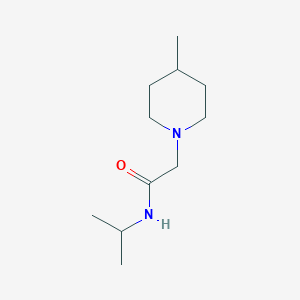
![N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamide](/img/structure/B7499478.png)
